molecular formula C12H18N2 B1271081 N-cyclohexyl-3-methylpyridin-2-amine CAS No. 88260-24-6

N-cyclohexyl-3-methylpyridin-2-amine

Cat. No.: B1271081
CAS No.: 88260-24-6
M. Wt: 190.28 g/mol
InChI Key: LKMFUVVVZFUIES-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methylpyridin-2-amine: is an organic compound with the molecular formula C12H18N2 It is a derivative of pyridine, featuring a cyclohexyl group attached to the nitrogen atom and a methyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-methylpyridin-2-amine typically involves the reaction of 3-methylpyridin-2-amine with cyclohexyl halides under basic conditions. A common method includes:

    Starting Materials: 3-methylpyridin-2-amine and cyclohexyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyridin-2-amines depending on the substituent introduced.

Scientific Research Applications

N-cyclohexyl-3-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexylmethyl)pyridin-2-amine: Similar structure but with a cyclohexylmethyl group instead of a cyclohexyl group.

    2-Amino-3-methylpyridine: Lacks the cyclohexyl group, making it less lipoph

Properties

IUPAC Name

N-cyclohexyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMFUVVVZFUIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368274
Record name Cyclohexyl-(3-methyl-pyridin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88260-24-6
Record name Cyclohexyl-(3-methyl-pyridin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ref: EN07957-77 BIS(DIBENZYLIDENEACETONE)PALLADIUM(Pd2((dba)3) (0.101 g, 0.11 mmol) and 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (0.136 g, 0.22 mmol) was was stirred in toluene (16.5 mL) under N2. Then 2-bromo-3-methylpyridine (1.619 mL, 14.53 mmol), cyclohexanamine (1.662 mL, 14.53 mmol) and sodium 2-methylpropan-2-olate (2.430 g, 25.29 mmol) was added to the above reaction mixture under N2.The reaction mixture was degasssed by reapeated 3 times with N2 and vaccum before the reaction mixture was heated at 115 °C for 1.5h LCMS indicated no SM left. The reaction mixture was cooled to rt, and then diluted with EtOAc and H2O. and neutralized by citric acid to PH ca 5. The aqoeus phase was extracted with EtOAc (4 x). The combined organic layers were dried over Na2SO4 and concentrated. The residue was purified automated flash chromatography on 100 g column. A gradient from 0 % to 30 % of EtOAc in heptane over 1800 mL was used as mobile phase. The product was collected using the wavelength 249 nm. Collect: F10, 0.231 g, light yellowish solid. LCMS ok, NMR ok F11-13: 1.398 g, light yellowish solid, LCMS ok, NMR ok F14-16, 79 mg, light yellowish solid, LCMS ok, NMR ok NMR of F11-13 1H NMR (500 MHz, DMSO) d 1.09 - 1.2 (m, 1H), 1.2 - 1.37 (m, 4H), 1.61 (d, 1H), 1.71 (d, 2H), 1.90 (d, 2H), 2.01 (s, 3H), 3.86 (ddd, 1H), 5.28 (d, 1H), 6.39 (dd, 1H), 7.09 - 7.22 (m, 1H), 7.83 (dd, 1H). Expected Number of Hs: 18 Assigned Hs: 18. [M + H]\+ 191.2
Quantity
0.0253 mol
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0.0165 L
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0.0145 mol
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0.0145 mol
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